molecular formula C10H10N4 B2751916 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 2319800-66-1

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2751916
CAS No.: 2319800-66-1
M. Wt: 186.218
InChI Key: ZHRQAUGZCGTPAE-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the synthesis of materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)pyrimidine: Lacks the methyl group at the 2-position.

    N-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 2-position of the pyrimidine ring.

    2-methyl-N-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is attached at the 3-position instead of the 2-position.

Uniqueness

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQAUGZCGTPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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